N-(9-Anthracenylmethylene)-4-hydroxyaniline
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Overview
Description
N-(9-Anthracenylmethylene)-4-hydroxyaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a hydroxyaniline group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenylmethylene)-4-hydroxyaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 4-hydroxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(9-Anthracenylmethylene)-4-hydroxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene and hydroxyaniline derivatives.
Scientific Research Applications
N-(9-Anthracenylmethylene)-4-hydroxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-Anthracenylmethylene)-4-hydroxyaniline involves its interaction with molecular targets through its functional groups. The anthracene moiety can intercalate with DNA, while the hydroxyaniline group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to cytostatic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Anthracenylmethylene)-3,4-xylidine
- N-(9-Anthracenylmethylene)-4-chloroaniline
- N-(9-Anthracenylmethylene)-2-methyl-5-nitroaniline
Uniqueness
N-(9-Anthracenylmethylene)-4-hydroxyaniline is unique due to the presence of both the anthracene and hydroxyaniline moieties, which confer distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring fluorescence and specific chemical interactions.
Properties
CAS No. |
32745-90-7 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)phenol |
InChI |
InChI=1S/C21H15NO/c23-18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,23H |
InChI Key |
VCUGRJGFYONFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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